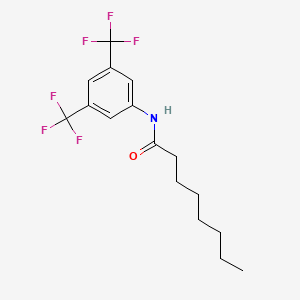![molecular formula C10H8F4N2 B13040728 (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13040728.png)
(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile: is a compound characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, along with a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic synthesis. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of copper-catalyzed chemoselective synthesis has been reported for similar compounds, which could be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biology: In biological research, it can be used to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
Industry: In the agrochemical industry, the compound can be used to develop new pesticides and herbicides with enhanced efficacy and environmental stability.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)aniline
- 3-Fluoro-4-(trifluoromethyl)aniline
- α-(trifluoromethyl)styrenes
- 3-trifluoromethyl-1,2,4-triazoles
Uniqueness: Compared to similar compounds, (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both fluoro and trifluoromethyl groups can enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8F4N2 |
|---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F4N2/c11-8-5-6(9(16)3-4-15)1-2-7(8)10(12,13)14/h1-2,5,9H,3,16H2/t9-/m0/s1 |
InChI Key |
SHQOSTNNSJSTFP-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC#N)N)F)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


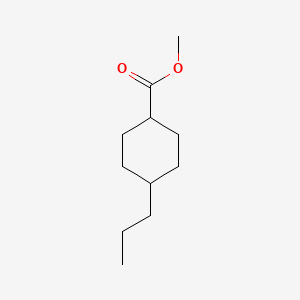
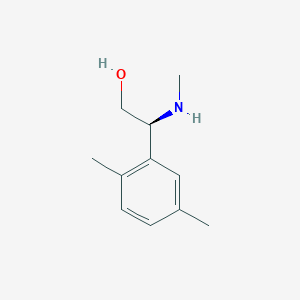
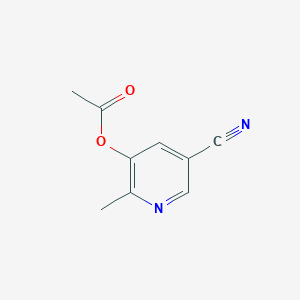
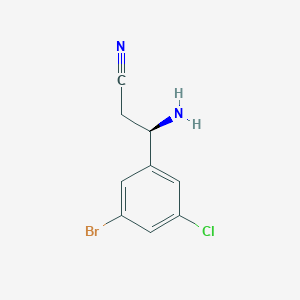
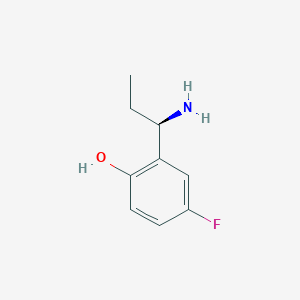

![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoylcyanide](/img/structure/B13040691.png)
![8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13040696.png)


